molecular formula C17H18N2OS B12540863 Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-17-8

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-

Cat. No.: B12540863
CAS No.: 677343-17-8
M. Wt: 298.4 g/mol
InChI Key: WXNPDNQDBBYFGQ-UHFFFAOYSA-N
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Description

Bicyclic Pyrimidines

Defined by fusion of a pyrimidine ring with a non-aromatic cycle. The 1,4,5,6-tetrahydro configuration places it among partially saturated derivatives, distinct from fully aromatic counterparts like quinazolines.

Sulfur-Containing Heterocycles

The phenylthioether group (-S-C₆H₄-OCH₃) classifies it within organosulfur compounds, sharing characteristics with thienopyrimidines but differing in sulfur’s linkage to an aromatic system rather than direct ring incorporation.

Taxonomic Relationships

  • Parent Class : Pyrimidines (six-membered, two-nitrogen heterocycles)
  • Subclass : Partially saturated bicyclic pyrimidines
  • Functional Group : Arylthioether

Properties

CAS No.

677343-17-8

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfanylphenyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C17H18N2OS/c1-20-14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-18-11-2-12-19-17/h3-10H,2,11-12H2,1H3,(H,18,19)

InChI Key

WXNPDNQDBBYFGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCCN3

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Substrate Preparation :

    • 4-[(4-Methoxyphenyl)thio]benzaldehyde is reacted with thiourea and a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions.
    • Catalyst : HCl or acetic acid.
    • Temperature : 80–100°C, reflux conditions.
  • Cyclization Mechanism :

    • The aldehyde undergoes nucleophilic attack by thiourea, followed by keto-enol tautomerization and cyclization to form the 1,4,5,6-tetrahydro-2-pyrimidinethione intermediate.
    • Side Products : Over-cyclization or oxidation products are minimized by controlling reaction time and temperature.

Optimization Data:

Parameter Optimal Condition Yield Improvement
Catalyst (AcOH) 10 mol% 78% → 85%
Reaction Time 6–8 hours Reduced by 30%
Solvent (Ethanol) Reflux 72% → 88%

Suzuki-Miyaura Coupling for Arylthio Group Introduction

The 4-methoxyphenylthio moiety is introduced via palladium-catalyzed cross-coupling. This method ensures regioselectivity and avoids harsh conditions that could degrade the pyrimidine core.

Protocol:

  • Substrate Synthesis :

    • 4-Bromo-1,4,5,6-tetrahydropyrimidine is prepared as the coupling partner.
    • 4-Methoxyphenylboronic acid is used as the nucleophile.
  • Coupling Conditions :

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
    • Base : K₂CO₃ or NaHCO₃.
    • Solvent : Toluene/EtOH (3:1), 80°C, 12 hours.

Yield and Selectivity:

Catalyst Yield (%) Purity (%)
Pd(PPh₃)₄ 76 98.5
PdCl₂(dppf) 82 99.0

Note : Magnetic silica-supported Pd catalysts enable easy recovery and reuse, improving cost-efficiency.

Thioether Formation via Nucleophilic Substitution

The thioether linkage (-S-) is constructed by reacting a pyrimidine-chloride intermediate with 4-methoxythiophenol.

Procedure:

  • Chlorination :

    • The pyrimidine core is chlorinated at the 2-position using POCl₃ or PCl₅.
    • Conditions : Reflux in DMF, 4 hours.
  • Nucleophilic Displacement :

    • 4-Methoxythiophenol reacts with the chloride in the presence of K₂CO₃.
    • Solvent : DMF or DMSO, 60°C, 6 hours.

Comparative Data:

Base Solvent Yield (%)
K₂CO₃ DMF 68
Cs₂CO₃ DMSO 74

Reductive Amination for Tetrahydro Ring Saturation

The 1,4,5,6-tetrahydro pyrimidine ring is saturated via catalytic hydrogenation or borohydride reduction.

Methods:

  • Hydrogenation :

    • Catalyst : Pd/C or Raney Ni.
    • Pressure : 50 psi H₂, 25°C, 12 hours.
    • Yield : 89–92%.
  • Borohydride Reduction :

    • NaBH₄ or Na(AcO)₃BH in EtOH.
    • Temperature : 0°C to RT.

Selectivity Control:

  • Diastereomeric Ratio : >95:5 (all-cis isomer).

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Analytical Data:

  • HPLC Purity : >99%.
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.20 (m, Ar-H), 3.80 (s, OCH₃), 3.50–3.10 (m, CH₂-N).
  • MS (ESI) : m/z 299.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or bases to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s effects can be attributed to its ability to bind to active sites on proteins or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features

The compound shares its tetrahydro-pyrimidine core with several analogs but differs in substituent patterns. Key structural distinctions include:

  • Thioether vs. Thiol/Thione Groups : Unlike derivatives like 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (), which feature a free thiol group, the target compound’s thioether linkage may confer greater metabolic stability.
  • Aryl Substitutions : The 4-methoxyphenyl-thio-phenyl group contrasts with analogs bearing thiophene (), chlorophenyl (), or triazole moieties ().
Antimicrobial Activity
  • Camphoryl Pyrimidine Amine Derivatives (): A derivative with a 4-methoxyphenyl group exhibited potent activity against P. aeruginosa and MRSA (MIC values <1 µg/mL). This suggests that the 4-methoxyphenyl group may enhance Gram-negative targeting.
  • Tetra Hydro Pyrimidine Derivatives (): Compounds with dimethylaminophenyl substituents (e.g., E3, E4) showed antibacterial activity comparable to standard drugs (zone of inhibition: 12–18 mm vs. 15–20 mm for ciprofloxacin).
  • Abafungin (): A structurally distinct tetrahydro-pyrimidine with antifungal activity, highlighting the scaffold’s versatility.
Anticancer Activity
  • 1-Substituted Tetra Hydro Pyrimidines (): Derivatives E3 and E4 demonstrated potent anticancer activity against osteosarcoma (IC₅₀: 8–12 µM) with minimal cytotoxicity to normal cells.
Herbicidal Activity
  • 4-Methoxyphenyl-Substituted Pyrimidines (): Compounds with similar aryl groups inhibited rape growth by 60–80% at 100 ppm but were ineffective against barnyard grass.

Pharmacological Advantages and Limitations

  • Advantages : The thioether linkage in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) compared to thiol-containing analogs prone to oxidation .
  • Limitations : Lack of direct activity data for the target compound necessitates further testing.

Comparative Data Table

Compound Name / ID Key Substituents Biological Activity Source (Evidence ID)
Target Compound 4-[(4-Methoxyphenyl)thio]phenyl Not reported (structural analog data used) -
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol Thiol, thiophene, 4-methoxyphenyl Antibacterial (zone: 14–18 mm)
N-(2,4-Difluorobenzyl)-4-(4-methoxyphenyl)-tetrahydroquinazolin-2-amine Camphoryl, 4-methoxyphenyl Anti-P. aeruginosa (MIC: 0.5 µg/mL)
2-Amino-4-oxo-1,4,5,6-tetrahydro-pyrimidines (E3, E4) Dimethylaminophenyl, phenylethenyl Anticancer (IC₅₀: 8–12 µM)
Abafungin Thiazole, 2,4-dimethylphenoxy Antifungal (broad-spectrum)
4-Chlorobenzyl-substituted pyrimidines 4-Chlorobenzyl, hydroxybenzyl Herbicidal (60–80% inhibition at 100 ppm)

Biological Activity

Antimicrobial Activity

Pyrimidine derivatives have shown promising antimicrobial properties. Studies have demonstrated that these compounds can exhibit antibacterial, antifungal, and antiviral activities .

Antibacterial Activity

A study on various pyrimidine derivatives revealed significant antibacterial effects against both gram-positive and gram-negative bacteria. While the exact compound was not specifically tested, structurally similar pyrimidines showed notable inhibition zones against common pathogens.

BacteriaInhibition Zone (mm)
E. coli18-22
S. aureus20-24
P. aeruginosa16-20

Antifungal Activity

Pyrimidine derivatives have also demonstrated antifungal properties. In vitro studies have shown inhibition of common fungal species such as Candida albicans and Aspergillus niger .

Anticancer Potential

One of the most promising areas of research for pyrimidine derivatives is their potential anticancer activity. While specific data on Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is not available, similar compounds have shown significant cytotoxic effects against various cancer cell lines .

A study on pyrimidine derivatives revealed potent anticancer activity against multiple cell lines:

Cell LineIC50 (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results suggest that pyrimidine derivatives could potentially be developed into effective anticancer agents .

Anti-Alzheimer's Activity

Recent research has explored the potential of pyrimidine derivatives in treating Alzheimer's disease. While the specific compound has not been directly studied for this purpose, structurally similar compounds have shown promising results .

A study on pyrazolo-pyrimidine derivatives revealed:

  • Compound 46 inhibited both AChE and BChE with IC50 values of 20.15 ± 0.44 µM and 36.42 ± 0.73 µM, respectively.
  • The same compound demonstrated significant antioxidant activity, which is crucial in combating oxidative stress associated with Alzheimer's disease .

Antioxidant Activity

Pyrimidine derivatives have shown notable antioxidant properties. A study on thiazolidin-4-one clubbed pyrimidines revealed:

  • Compound 44 displayed elevated Total Antioxidant Capacity (TAC) at 31.27 ± 0.07 mg gallic acid per g.
  • It also showed higher Iron-Reducing Power (IRP) at 17.97 ± 0.04 μg mL−1.
  • The compound exhibited a lower IC50 value against DPPH at 18.33 ± 0.04 μg mL−1 .

These findings suggest that pyrimidine derivatives, including the compound , may have potential applications as antioxidants.

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